2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide
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Overview
Description
2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For its potential antiviral, anticancer, and antimicrobial activities.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The 4-chlorophenyl and methoxy groups enhance its binding affinity and specificity. The acetamide group may also play a role in its biological activity by interacting with specific proteins and pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects. Compared to these compounds, 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide has unique structural features that may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C29H29ClN2O3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C29H29ClN2O3/c1-18(2)21-7-5-20(6-8-21)17-31-28(33)16-25-19(3)32(27-14-13-24(35-4)15-26(25)27)29(34)22-9-11-23(30)12-10-22/h5-15,18H,16-17H2,1-4H3,(H,31,33) |
InChI Key |
IQOYBCLXSRUXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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